N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its complex structure, which includes a benzodiazole ring, a phenylethyl group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with an amine, followed by coupling with the benzodiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure but different pharmacological properties.
Benzodiazole Derivatives: Compounds with a benzodiazole ring, such as benzimidazole, which have diverse biological activities.
Uniqueness
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Biological Activity
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{20}H_{22}N_{2}O_{2}
- Molecular Weight : 338.4 g/mol
- IUPAC Name : this compound
This compound features a furan ring, a carboxamide group, and a benzodiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes.
Neuroprotective Properties
In neuropharmacological studies, this compound has shown promise as a neuroprotective agent . It appears to enhance neuronal survival in models of oxidative stress and may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Study 1: Anticancer Efficacy
A study published in Drug Target Insights evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Activity
In a comparative study assessing antimicrobial agents, this compound was tested against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Study 3: Neuroprotective Effects
A neuroprotection study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide showed that this compound significantly reduced cell death. The compound improved cell viability by approximately 40% compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies .
Summary of Biological Activities
Activity Type | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis and cell cycle arrest | IC50 = 15 µM in MCF-7 cells |
Antimicrobial | Disrupts bacterial membranes | MIC = 32–64 µg/mL against S. aureus and E. coli |
Neuroprotective | Reduces oxidative stress-induced death | Increases viability by ~40% in SH-SY5Y cells |
Properties
IUPAC Name |
N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16(17-8-3-2-4-9-17)25-19-11-6-5-10-18(19)24-21(25)13-14-23-22(26)20-12-7-15-27-20/h2-12,15-16H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHADHNBZCNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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